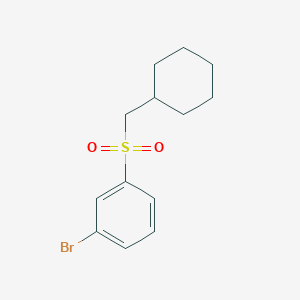

1-Bromo-3-cyclohexylmethanesulfonyl-benzene

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-cyclohexylmethanesulfonyl-benzene is quite complex, contributing to its versatility in scientific research. The exact structure would need to be determined through advanced analytical techniques.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that its complex structure offers diverse possibilities for experimentation.Aplicaciones Científicas De Investigación

Synthesis Techniques and Reactions

Michael-Induced Ramberg-Bäcklund Reaction : Research shows that compounds related to 1-Bromo-3-cyclohexylmethanesulfonyl-benzene are utilized in the Michael-induced Ramberg-Bäcklund reaction. This reaction involves the transformation of bromomethyl sulfones into derivatives such as 1-(1-methoxy-2-propenyl)benzene through processes like bromination-dehydrobromination (Vasin, Bolusheva, & Razin, 2003).

Ditopic Thiacyclophanes Synthesis : Another application includes the intermolecular coupling reactions involving bromomethyl benzene derivatives, which lead to the formation of new thiacyclophanes. These compounds have potential use in creating complex molecular architectures (Hanton & Sikanyika, 1994).

Enhanced Reactivities in Strained Compounds : Compounds structurally related to this compound have been used to synthesize highly strained thiophenes, exhibiting unusual reactivities due to their large ring strain. Such compounds have potential applications in advanced material synthesis and molecular engineering (Nakayama & Kuroda, 1993).

Chemical Reagents and Synthesis

Organotin Tetrazoles Synthesis : Organotin compounds, including bromomethyl benzene derivatives, are key in synthesizing various functionalized poly-tetrazoles. These compounds are significant in pharmaceutical and material science research due to their unique chemical properties (Bethel, Hill, Mahon, & Molloy, 1999).

Ring Enlargement in Organic Synthesis : In organic synthesis, related compounds are used for the ring enlargement of cycloalkanones, a crucial step in various synthetic pathways. This process facilitates the creation of larger, more complex organic molecules (Toyama, Aoyama, & Shioiri, 1982).

Liquid-Liquid Extraction in Petrochemical Industry : Studies also reveal the use of related compounds in enhancing the extraction performance of liquid–liquid extraction processes, particularly in the separation of benzene and cyclohexane. This has implications in improving efficiency in the petrochemical industry (Salleh et al., 2019).

Indole-based Cyclophanes Synthesis : The synthesis of indole-based cyclophanes using bromomethyl benzene derivatives opens avenues in creating molecules with potential applications in medicinal chemistry and material science (Rajakumar & Swaroop, 2006).

Advanced Material Applications

- Carbon Nanocage Synthesis : Advanced materials research has utilized compounds akin to this compound in the synthesis of all-benzene carbon nanocages. These represent a key component in the construction of branched carbon nanotubes, which have numerous potential applications in nanotechnology and electronics (Matsui et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-3-(cyclohexylmethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2S/c14-12-7-4-8-13(9-12)17(15,16)10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUCXFRXDCRSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CS(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)

![2-[(4-Fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B1401001.png)

![N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine](/img/structure/B1401002.png)

![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)

![(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B1401014.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)

![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)